Home > Products > Screening Compounds P28453 > N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide -

N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4764577
CAS Number:
Molecular Formula: C15H14F2N2O3S
Molecular Weight: 340.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

Compound Description: Hu7691 is a potent and selective Akt inhibitor that has shown promise in reducing cutaneous toxicity often associated with other Akt inhibitors in clinical trials. [] It demonstrates low activity in inducing HaCaT (human keratinocyte) apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. []

Relevance: While Hu7691 and N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide have structural differences, both compounds share a core benzamide structure and a 3,4-difluorophenyl substituent. This common feature suggests a potential relationship in their pharmacological properties and warrants further investigation. []

Compound 1 (Structure Not Provided)

Compound Description: Compound 1 is an Akt inhibitor with high Akt2 inhibition and high toxicity against HaCaT keratinocytes. [] It served as the starting point for the development of Hu7691, which aimed to overcome these disadvantages.

Relevance: Although the exact structure of Compound 1 is not disclosed, its description as a precursor to Hu7691 suggests it may also share structural similarities with N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, particularly in the benzamide core and the presence of a 3,4-difluorophenyl substituent. []

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Description: This series of compounds, including the lead compound 1 (structure not provided), was explored as Src inhibitors for the treatment of triple negative breast cancer (TNBC). [] While showing potent activity, these compounds exhibited considerable toxicity.

Relevance: While not directly sharing structural features with N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives represent a different class of kinase inhibitors. [] This information could be useful for exploring the broader context of kinase inhibitor development and understanding potential off-target effects of N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide.

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: Compound 13an is a multikinase inhibitor with potent activity against Src, KDR, and several kinases involved in the MAPK signaling pathway. [] It emerged from the optimization process of the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and demonstrated potent anti-TNBC activity with good pharmacokinetic properties and low toxicity.

Relevance: Similar to the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, 13an offers a point of comparison for understanding the activity and selectivity of N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide within the context of kinase inhibition. []

4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865)

Compound Description: CB30865 is a quinazolin-4-one-based antitumor agent with a novel mechanism of action that is believed to be folate-independent. [] It exhibits high growth-inhibitory activity but suffers from low aqueous solubility.

Relevance: While structurally distinct from N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, CB30865 highlights the potential of exploring diverse chemical scaffolds for anticancer drug development. [] Its unique biochemical characteristics and non-phase specific cell cycle arrest could be valuable reference points for investigating the mechanisms of action of N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide.

Amisulpride (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethysufonyl-2-methoxy-benzamide)

Compound Description: Amisulpride is a second-generation antipsychotic drug used for treating schizophrenia. [, ] In contrast to haloperidol, a first-generation antipsychotic, amisulpride does not significantly increase lipid peroxidation in human plasma in vitro. [, ]

Relevance: Both amisulpride and N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide share the benzamide core structure, suggesting a potential commonality in their metabolic pathways or pharmacophore features. [, ] Examining the structure-activity relationship of amisulpride and its effects on lipid peroxidation might offer insights into potential side effects or metabolic considerations for N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide.

Properties

Product Name

N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(3,4-difluorophenyl)-4-(methanesulfonamido)-3-methylbenzamide

Molecular Formula

C15H14F2N2O3S

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C15H14F2N2O3S/c1-9-7-10(3-6-14(9)19-23(2,21)22)15(20)18-11-4-5-12(16)13(17)8-11/h3-8,19H,1-2H3,(H,18,20)

InChI Key

SVSULJBIFVDHTM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.